(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
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Overview
Description
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with a chiral amine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-2-yl)propan-1-ol: A non-chiral analog with similar chemical properties but lacking the specific three-dimensional arrangement.
N-(pyridin-2-yl)amides: Compounds with similar pyridine moieties but different functional groups.
3-bromoimidazo[1,2-a]pyridines: Compounds with similar pyridine rings but different substitution patterns.
Uniqueness
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is unique due to its chiral nature, which allows for selective interactions with molecular targets. This selectivity is crucial in applications such as drug development, where the specific three-dimensional arrangement can significantly impact the compound’s efficacy and safety .
Properties
Molecular Formula |
C8H14Cl2N2O |
---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
FYPBSGDIPCSVSZ-KLXURFKVSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(CO)N.Cl.Cl |
Origin of Product |
United States |
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